Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate, also known as AHP, is a chemical compound that has been extensively studied for its potential therapeutic applications. AHP is a carbamate derivative of phenethylamine, which is a naturally occurring compound found in many plants and animals. AHP has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mechanism Of Action
The exact mechanism of action of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate is not fully understood. However, it is believed that Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate works by modulating the activity of certain enzymes and proteins in the body. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression. By inhibiting the activity of these enzymes and proteins, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate can exert its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical And Physiological Effects
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using standard analytical techniques. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate is also relatively inexpensive compared to other compounds with similar biological activities. However, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has not been extensively studied in animal models, which makes it difficult to extrapolate its effects to humans.
Future Directions
There are several future directions for research on Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate. One area of research is to further elucidate the mechanism of action of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate. This can be done by studying the effects of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate on specific enzymes and proteins in the body. Another area of research is to study the effects of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate in animal models of disease. This can help to determine the potential therapeutic applications of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate in humans. Moreover, future research can focus on the development of new derivatives of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate with improved biological activities and pharmacokinetic properties.
Synthesis Methods
The synthesis of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate involves the reaction of phenethylamine with ethyl chloroformate and sodium hydroxide. The reaction produces Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate as a white crystalline powder with a melting point of 123-125°C. The purity of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate can be determined by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
Scientific Research Applications
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
19071-59-1 |
---|---|
Product Name |
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate |
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)13-11(9-14)8-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
AVSCLOPFRCQQAR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)CO |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)CO |
synonyms |
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.